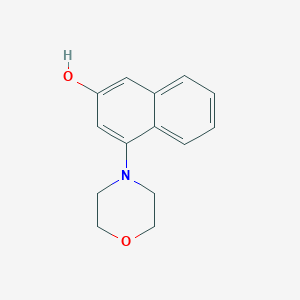

4-Morpholino-2-naphthol

Description

Contextual Significance of Naphthol and Morpholine (B109124) Scaffolds in Organic Chemistry

The foundational components of 4-Morpholino-2-naphthol, the naphthol and morpholine scaffolds, each hold considerable importance in the field of organic chemistry.

Naphthol Scaffold: Naphthols, which are derivatives of naphthalene (B1677914) bearing a hydroxyl group, are fundamental structures in organic synthesis. researchgate.net The 2-naphthol (B1666908) (or β-naphthol) isomer, in particular, is an electron-rich aromatic compound with multiple reactive sites, making it a versatile precursor for a wide array of organic molecules. researchgate.netchemicalbook.comnih.gov Its low cost, stability, and ease of handling further enhance its appeal to organic chemists. chemicalbook.comnih.gov The reactivity of the hydroxyl group and the aromatic rings allows for various transformations, including alkylation, amination, and cyclization, leading to the synthesis of diverse and biologically significant heterocyclic compounds like chromenes and xanthenes. chemicalbook.comsioc-journal.cn The naphthol skeleton is a common feature in many natural products and synthetic compounds with demonstrated pharmaceutical activities. researchgate.net

Morpholine Scaffold: Morpholine is a six-membered saturated heterocycle containing both an amine and an ether functional group. jchemrev.com This structure is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical and metabolic properties. nih.govdntb.gov.ua The presence of the nitrogen atom provides basicity, while the oxygen atom contributes to polarity and the potential for hydrogen bonding. biosynce.com Incorporating a morpholine ring into a molecule can enhance its solubility, a crucial factor for drug absorption. biosynce.com Consequently, the morpholine moiety is found in numerous approved drugs and bioactive molecules, where it can improve pharmacokinetic profiles and contribute to a wide range of biological activities, including anticancer and antimicrobial effects. nih.govontosight.ai Its versatility and the accessibility of synthetic routes for its introduction make it a valuable building block in drug design and development. nih.gov

Overview of Research Trajectories Pertaining to this compound

Research involving this compound has primarily focused on its utility as a key intermediate in the synthesis of more complex molecules, particularly those with applications in materials science and medicinal chemistry.

One significant area of research has been its use in the synthesis of photochromic compounds . Specifically, this compound serves as a precursor for creating naphthopyran derivatives. google.com These naphthopyrans are of interest for their ability to change color reversibly upon exposure to light, making them suitable for applications such as in ophthalmic lenses and other light-sensitive materials. google.com The synthesis often involves the condensation of this compound with various propargyl alcohols. google.comrsc.org

Another major research direction is the synthesis of novel dyes and pigments . researchgate.net this compound has been utilized as a coupling component in diazotization reactions to produce ketohydrazone dyes. researchgate.nethud.ac.uk Studies have shown that the presence of the morpholine group can influence the spectral properties of these dyes, leading to hypsochromic shifts (shifts to shorter wavelengths) and enhanced molar extinction coefficients. researchgate.netresearchgate.net The resulting dyes have been investigated for their unique structural motifs and coloration properties. researchgate.netresearchgate.net

Furthermore, the compound is a building block in the creation of ligands and other functionally complex molecules. For instance, it has been used in the preparation of 6-Morpholino-3-(4-morpholinophenyl)-3-phenyl-3H-naphtho[2,1-b]pyran. rsc.org The reactivity of the naphthol hydroxyl group and the aromatic ring allows for a range of chemical modifications, making it a versatile starting material.

A patent describes the preparation of this compound from 1-Chloro-4-morpholino-2-naphthol through a hydro-dehalogenation reaction using a palladium on charcoal catalyst. google.com This synthetic route highlights its role as a valuable intermediate compound. google.com

Scope and Academic Relevance of the Review

This review aims to provide a focused and comprehensive overview of the chemical significance and research applications of this compound. By concentrating on the synthesis, properties, and derivatization of this specific compound, this article serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

The academic relevance of this review lies in its consolidation of disparate research findings into a coherent narrative. It highlights the synergistic effect of combining the well-established chemical utility of the naphthol and morpholine scaffolds into a single molecule. The exploration of its role in the development of advanced materials like photochromic compounds and specialized dyes underscores its importance in contemporary chemical research. google.comresearchgate.net By detailing the established research trajectories, this review can stimulate further investigation into the potential applications of this compound and its derivatives, potentially leading to the design of new functional molecules with novel properties.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 159596-05-1 chemicalbook.comchemical-suppliers.eu |

| Molecular Formula | C₁₄H₁₅NO₂ chemical-suppliers.eu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

159596-05-1 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

4-morpholin-4-ylnaphthalen-2-ol |

InChI |

InChI=1S/C14H15NO2/c16-12-9-11-3-1-2-4-13(11)14(10-12)15-5-7-17-8-6-15/h1-4,9-10,16H,5-8H2 |

InChI Key |

IPHLOJFBRZIUGM-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC(=CC3=CC=CC=C32)O |

Canonical SMILES |

C1COCCN1C2=CC(=CC3=CC=CC=C32)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Morpholino 2 Naphthol and Its Derivatives

Direct Synthetic Routes to 4-Morpholino-2-naphthol

The creation of the this compound scaffold is the initial and crucial step for the synthesis of its derivatives. Both traditional and more contemporary, environmentally benign methods have been developed for this purpose.

Conventional Synthetic Approaches

A common conventional method for synthesizing this compound involves the reaction of 4-amino-2-naphthol with a suitable morpholine-introducing reagent. Another established route proceeds via the Bucherer reaction, a versatile method for the amination of naphthols. acs.org For instance, 6-bromo-2-naphthol (B32079) can be aminated using morpholine (B109124) in the presence of sodium metabisulfite. acs.org A specific synthesis involves the palladium-catalyzed reaction of a suitable precursor, followed by neutralization with glacial acetic acid to yield this compound as a white solid. google.com

Green Chemistry and Sustainable Synthetic Protocols

In line with the growing emphasis on sustainable chemistry, greener protocols for the synthesis of this compound and related compounds are being explored. These methods often focus on the use of less hazardous reagents and solvents, as well as milder reaction conditions. For example, the use of deep eutectic solvents (DES) in combination with ethanol (B145695) has been investigated for diazotization and coupling reactions, offering a more environmentally friendly alternative to traditional methods. researchgate.netdntb.gov.ua Additionally, the use of water as a solvent and catalysts like ferric hydrogensulfate for diazo coupling reactions represents a green and efficient approach. researchgate.net The development of solid-phase diazotization using catalysts like K-10 montmorillonite (B579905) further contributes to waste-free chemistry. researchgate.net

Synthesis of Derivatives via Functionalization of the this compound Core

The this compound core serves as a versatile platform for the synthesis of a wide array of derivatives through various functionalization reactions. These reactions primarily target the reactive positions on the naphthol ring, allowing for the introduction of diverse chemical moieties.

Mannich-Type Reactions and Aminomethylation

Mannich-type reactions are a cornerstone for the functionalization of this compound, leading to the formation of aminomethylated derivatives. mdpi.comrhhz.netrsc.org These multicomponent reactions typically involve the condensation of the naphthol with an aldehyde and a secondary amine. mdpi.comnih.gov The reaction is highly versatile, with numerous variations developed to improve efficiency and expand the substrate scope. rsc.orgresearchgate.net

The Betti reaction, a specific type of Mannich reaction, has been extensively used to synthesize 1-(α-aminoalkyl)-2-naphthols. rhhz.netsci-hub.sechemmethod.com This reaction can be catalyzed by various agents, including ZSM-5, which allows for the reaction to proceed at room temperature with high yields. sci-hub.se Solvent-free conditions, microwave irradiation, and the use of recyclable catalysts like Amberlite IRA-400 Cl resin are among the green protocols developed for these reactions. rsc.orgresearchgate.net The aminomethylation of naphthols can also be achieved using N-[R-amino(hetero)arylmethyl]benzotriazoles, which react with sodium phenolates to produce the desired products in high yields. bu.edu.eg

Table 1: Examples of Mannich-Type Reactions for the Synthesis of this compound Derivatives

| Aldehyde | Amine | Catalyst/Conditions | Product | Reference(s) |

| Benzaldehyde | Morpholine | ZSM-5, room temperature | 1-(Morpholino(phenyl)methyl)naphthalen-2-ol | sci-hub.se |

| Substituted Benzaldehydes | Piperidine, Pyrrolidine, Morpholine | Acidic alumina (B75360), microwave irradiation, solvent-free | 1-(Aryl(amino)methyl)naphthalen-2-ols | rsc.org |

| Aromatic Aldehydes | Piperidine, Morpholine | Amberlite IRA-400 Cl resin | 1-(Aryl(amino)methyl)naphthalen-2-ols | researchgate.net |

| Aromatic Aldehydes | Piperidine, Pyrrolidine, Morpholine | Fe3O4@SiO2 C3H6 magnesium Schiff base complex | 1-(Aryl(amino)methyl)naphthalen-2-ols | chemmethod.com |

Diazotization and Coupling Chemistry for Azo Derivatives

The synthesis of azo derivatives of this compound is another significant area of research, primarily for the development of novel dyes and pigments. researchgate.netnih.gov The process involves the diazotization of an aromatic amine, followed by a coupling reaction with this compound. researchgate.netorganic-chemistry.org

Conventional diazotization is typically carried out using nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org The resulting diazonium salt then reacts with the activated aromatic ring of the naphthol to form the azo compound. researchgate.net Research has focused on synthesizing a series of ketohydrazone dyes from this compound and ortho-substituted anilines using this method. researchgate.net Green chemistry approaches are also being applied to these reactions, such as using deep eutectic solvent-ethanol systems for room temperature diazotization and coupling. researchgate.net

Table 2: Synthesis of Azo Derivatives from this compound

| Aromatic Amine | Coupling Conditions | Product Type | Reference(s) |

| Ortho-substituted anilines | Conventional diazotization | Ketohydrazone dyes | researchgate.net |

| Substituted aromatic amines | Diazo-coupling approach | Diaryl azo derivatives | nih.gov |

| Aromatic amines | DES-Ethanol system, room temperature | Monoazo pigments | researchgate.net |

Condensation Reactions with Prop-2-yn-1-ol and Related Compounds

Condensation reactions of this compound with prop-2-yn-1-ol and its derivatives lead to the formation of naphthopyran compounds. google.comresearchgate.net These reactions are often catalyzed by acidic alumina and carried out in a solvent like toluene (B28343) under heating. google.com For example, the reaction of this compound with 1,1-dianisylprop-2-yn-1-ol yields 3,3-dianisyl-6-morpholino-3H-naphtho[2,1-b]pyran. google.com This class of compounds is of particular interest due to their photochromic properties. researchgate.net

Table 3: Condensation Reactions of this compound

| Reagent | Catalyst/Conditions | Product | Reference(s) |

| 1,1-Dianisylprop-2-yn-1-ol | Acidic alumina, toluene, heat | 3,3-Dianisyl-6-morpholino-3H-naphtho[2,1-b]pyran | google.com |

| 1-Anisyl-1-(4-trifluoromethyl)phenylprop-2-yn-1-ol | Acidic alumina, toluene, heat | 3-Anisyl-3-(4-trifluoromethyl)phenyl-6-morpholino-3H-naphtho[2,1-b]pyran | google.com |

| 1-Anisyl-1-(2,4-dimethoxy)phenylprop-2-yn-1-ol | Acidic alumina, toluene, heat | 3-Anisyl-3-(2,4-dimethoxyphenyl)-6-morpholino-3H-naphtho[2,1-b]pyran | google.com |

| 1,1-Diarylprop-2-yn-1-ol derivatives | Condensation reaction | 3,3-Diaryl-3H-naphtho[2,1-b]pyran derivatives | researchgate.net |

Formation of Polycyclic and Heterocyclic Systems (e.g., Naphthopyrans, Oxazines)

The electron-rich naphthalene (B1677914) core and the presence of both a hydroxyl and a morpholino group make this compound a versatile precursor for the synthesis of complex polycyclic and heterocyclic systems. These reactions often leverage the reactivity of the naphthol ring in condensation and cycloaddition reactions to build fused ring structures.

Naphthopyran Synthesis

Naphthopyrans, particularly 3H-naphtho[2,1-b]pyrans, are a significant class of photochromic compounds, and this compound serves as a key building block for their synthesis. The general method involves the acid-catalyzed condensation of this compound with a suitable propargyl alcohol derivative (1,1-diarylprop-2-yn-1-ol).

A typical synthesis involves heating a mixture of this compound and a 1,1-diarylprop-2-yn-1-ol in a non-polar solvent like toluene, with acidic alumina acting as the catalyst. rsc.orglookchem.com The reaction proceeds via an initial propargyl-allenyl rearrangement of the alcohol, followed by an oxa-6π electrocyclization and subsequent tautomerization to yield the final naphthopyran structure. The morpholino group at the C-6 position of the resulting naphthopyran enhances its photochromic properties, such as increasing the optical density of the colored form. u-szeged.hu

An illustrative example is the reaction of this compound with 1-(4-morpholinophenyl)-1-phenylprop-2-yn-1-ol. rsc.org The process involves heating the reactants in toluene with acidic alumina, followed by filtration and purification by chromatography to yield 6-morpholino-3-(4-morpholinophenyl)-3-phenyl-3H-naphtho[2,1-b]pyran. rsc.org Similarly, reacting this compound with 1,1-dianisylprop-2-yn-1-ol produces 3,3-dianisyl-6-morpholino-3H-naphtho[2,1-b]pyran. lookchem.com

| Reactant 2 | Product | Reaction Conditions | Reference |

|---|---|---|---|

| 1-(4-morpholinophenyl)-1-phenylprop-2-yn-1-ol | 6-Morpholino-3-(4-morpholinophenyl)-3-phenyl-3H-naphtho[2,1-b]pyran | Toluene, Acidic Alumina, Reflux | rsc.org |

| 1,1-dianisylprop-2-yn-1-ol | 3,3-dianisyl-6-morpholino-3H-naphtho[2,1-b]pyran | Toluene, Acidic Alumina, Heat | lookchem.com |

| 1-anisyl-1-(4-trifluoromethyl)phenylprop-2-yn-1-ol | 3-Anisyl-3-(4-trifluoromethyl)phenyl-6-morpholino-3H-naphtho[2,1-b]pyran | Toluene, Acidic Alumina, Heat | lookchem.com |

| 1-anisyl-1-(2,4-dimethoxy)phenylprop-2-yn-1-ol | 3-Anisyl-3-(2,4-dimethoxyphenyl)6-morpholino-3H-naphtho[2,1-b]pyran | Toluene, Acidic Alumina, Heat | lookchem.com |

Oxazine (B8389632) Synthesis

The synthesis of naphthoxazines, a class of heterocyclic compounds with various biological activities, can be achieved from naphthol derivatives. nih.govresearchgate.netrsc.org While direct synthesis starting from this compound is not extensively detailed, the established chemistry of 2-naphthols allows for a proposed pathway via the formation of Mannich bases (Betti bases) and subsequent cyclization. rsc.orgrsc.org

The Betti reaction, a variant of the Mannich reaction, involves the condensation of a naphthol, an aldehyde, and an amine. rsc.orgcbijournal.com In the context of this compound, the molecule already contains the amine (morpholine) and naphthol moieties. A reaction with an aldehyde, such as formaldehyde, would likely lead to the formation of a 1-(hydroxymethyl)-4-morpholino-2-naphthol intermediate, which can then undergo intramolecular cyclization to form a naphthoxazine ring. rsc.orgrsc.org

Another plausible route is through the generation of an ortho-quinone methide (o-QM) intermediate. u-szeged.hud-nb.info Heating this compound in the presence of an aldehyde could lead to the formation of a Mannich base, which upon loss of the morpholine moiety, generates a reactive o-QM. u-szeged.hud-nb.info This intermediate can then undergo a [4+2] cycloaddition with various dienophiles, including cyclic imines, to construct complex polycyclic systems containing the oxazine core. u-szeged.hud-nb.info For instance, aminonaphthol derivatives, synthesized via a modified Mannich reaction using 2-naphthol (B1666908), morpholine, and ethyl glyoxylate, have been shown to undergo [4+2] cycloadditions with cyclic imines to form new naphthoxazine derivatives. u-szeged.hu

Other Transformation Reactions

Beyond the formation of fused heterocyclic systems, this compound can undergo other chemical transformations, primarily involving the reactive positions on the naphthalene ring and the hydroxyl group.

Azo Coupling for Ketohydrazone Dyes

A significant transformation of this compound is its use in the synthesis of ketohydrazone dyes. This reaction is a classic example of azo coupling, where the naphthol acts as the coupling component. The process involves reacting this compound with a diazonium salt, typically derived from an ortho-substituted aniline, through conventional diazotization chemistry. researchgate.net

The resulting products are intensely colored compounds that exist predominantly in the ketohydrazone tautomeric form rather than the azo-naphthol form. The morpholino group at the C-4 position induces a hyperchromic effect, leading to dyes with high molar absorptivity. researchgate.net These dyes, which are typically dull orange-red, exhibit a significant bathochromic and hyperchromic shift upon protonation, resulting in vibrant purple species. researchgate.net

| Diazonium Salt Source | Reaction Type | Product Class | Key Feature | Reference |

|---|---|---|---|---|

| ortho-substituted anilines | Diazotisation Coupling | Ketohydrazone Dyes | Hyperchromic shift induced by morpholino group | researchgate.net |

Formation of Biaryl Esters and Lactams

In certain reactions, the naphthol ring can undergo rearrangement and further transformation. For example, a modified Mannich-type precursor, ethyl 2-morpholino-2-(2-hydroxynaphthalen-1-yl)acetate (derived from 2-naphthol, morpholine, and ethyl glyoxylate), when reacted with indole (B1671886) derivatives, can lead to different outcomes depending on the naphthol isomer used. While the 1-naphthol (B170400) analogue yields the expected diarylmethane, the 2-naphthol precursor can transform into lactam-type products like 1-(1H-indol-3-yl)naphtho[2,1-b]furan-2(1H)-one. mdpi.com This indicates that under specific conditions, the this compound framework can be a scaffold for more complex, rearranged heterocyclic structures.

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Morpholino-2-naphthol, ¹H, ¹³C, and other NMR techniques are instrumental in confirming its molecular structure.

Proton NMR spectroscopy of this compound reveals distinct signals for the aromatic protons of the naphthalene (B1677914) ring system and the aliphatic protons of the morpholine (B109124) moiety. In a typical ¹H NMR spectrum, the protons on the naphthalene ring appear in the downfield region (typically δ 7.0–8.5 ppm) due to the deshielding effect of the aromatic ring current. The chemical shifts and coupling patterns of these protons provide information about their relative positions on the ring. The protons of the morpholine ring resonate in the upfield region. Specifically, the methylene (B1212753) protons adjacent to the oxygen atom are expected to be at a different chemical shift compared to those adjacent to the nitrogen atom due to the differing electronegativity of these heteroatoms. A singlet for the hydroxyl proton is also expected, the chemical shift of which can be concentration and solvent dependent.

Table 1: Representative ¹H NMR Data for a Structurally Related Naphthol Derivative Note: This table presents data for a related compound to illustrate typical chemical shifts and is not the data for this compound.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H | 7.10 - 7.80 | m |

| OH | 5.20 | s |

| O-CH₂ (morpholine) | 3.92 | t |

| N-CH₂ (morpholine) | 3.26 | t |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring typically appear in the range of δ 110–150 ppm. The carbon bearing the hydroxyl group (C-2) and the carbon attached to the morpholine nitrogen (C-4) are expected to have chemical shifts influenced by these substituents. The quaternary carbons of the naphthalene ring will also have characteristic chemical shifts. The two chemically non-equivalent methylene carbons of the morpholine ring will appear in the aliphatic region of the spectrum, typically between δ 40–70 ppm.

A supporting information file provides ¹³C NMR data for a compound with the molecular formula C₁₄H₁₅NO₂, consistent with this compound, showing signals at δ 149.04, 134.48, 128.75, 128.61, 127.39, 126.71, 126.28, 123.47, 118.82, 110.01, 66.86, and 49.71 ppm. rsc.org These values are consistent with the expected chemical shifts for the carbon atoms in this compound.

Table 2: Tentative Assignment of ¹³C NMR Chemical Shifts for this compound Based on data from a supplementary information file for a compound with the same molecular formula. rsc.org

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Naphthalene C-2 (C-OH) | 149.04 |

| Naphthalene C-4 (C-N) | 134.48 |

| Naphthalene Aromatic CH | 128.75, 128.61, 127.39, 126.71, 126.28, 123.47 |

| Naphthalene Quaternary C | 118.82, 110.01 |

| Morpholine O-CH₂ | 66.86 |

| Morpholine N-CH₂ | 49.71 |

Nitrogen-15 (¹⁵N) NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atom in the morpholine ring. The chemical shift of the ¹⁵N nucleus is sensitive to the nature of the substituents and the hybridization of the nitrogen atom. Studies on related azo dyes derived from this compound have utilized ¹⁵N NMR to investigate tautomeric equilibria. researchgate.net

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the unambiguous assignment of all proton and carbon signals in the spectrum of this compound. These experiments establish connectivity between protons and carbons, confirming the structural assembly of the molecule. For example, HSQC would correlate the signals of directly bonded proton-carbon pairs, while HMBC would reveal longer-range couplings (2-3 bonds), helping to piece together the entire molecular structure. Although specific multi-dimensional NMR studies on this compound were not found, they are standard techniques used in the characterization of such molecules. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum is expected to show a characteristic broad absorption band for the O-H stretching vibration of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be indicative of hydrogen bonding. C-H stretching vibrations for the aromatic and aliphatic protons will appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C-O stretching vibration of the phenol (B47542) and the C-N stretching of the morpholine ring are expected in the fingerprint region (below 1500 cm⁻¹). Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. While a specific IR spectrum for this compound was not found, data for the related 1-(morpholinomethyl)-2-naphthol is available. spectrabase.com

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations of the naphthalene moiety in this compound would be expected to give rise to strong Raman signals. Studies on related compounds suggest that Raman spectroscopy can be a powerful tool for investigating molecular structure and intermolecular interactions.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2800 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Phenol) | Stretching | 1200 - 1300 |

| C-N (Amine) | Stretching | 1000 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions of the naphthalene aromatic system. The presence of the hydroxyl and morpholino substituents, which are auxochromes, can cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands compared to unsubstituted naphthalene.

Research on dyes derived from this compound has shown that this moiety can induce hyperchromism. researchgate.net The UV-Vis spectra of these derivatives are sensitive to the solvent polarity and pH, which can affect the electronic structure of the molecule. A study on photochromic molecules mentions the use of this compound and reports that characterization data, including UV-Vis spectra, are available. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself was not found in the surveyed literature, several crystal structures of related Mannich bases derived from 2-naphthol (B1666908) and morpholine have been reported. nih.gov

These studies reveal that the morpholine ring typically adopts a chair conformation. The crystal packing is often stabilized by a network of hydrogen bonds, particularly involving the phenolic hydroxyl group and the nitrogen atom of the morpholine ring, as well as other potential hydrogen bond acceptors. For instance, in the crystal structure of 1-[morpholino(phenyl)methyl]-2-naphthol, an intramolecular O-H···N hydrogen bond is observed. nih.gov Such interactions are crucial in determining the supramolecular architecture of these compounds in the solid state. Obtaining the crystal structure of this compound would provide precise details about its molecular geometry and packing arrangement.

Analysis of Molecular Conformation and Stereochemistry

Crystallographic studies of 2-naphthol Mannich bases reveal detailed information about their three-dimensional structure. A prominent and structurally significant analog is 1-[morpholino(phenyl)methyl]-2-naphthol .

In the solid state, the morpholine ring in these types of structures consistently adopts a stable chair conformation . researchgate.net This is the lowest energy conformation for a six-membered saturated heterocycle, minimizing both angle and torsional strain. For instance, in the crystal structure of 1-morpholinomethyl-2-naphthol, the morpholine ring is found in a distinct chair form. researchgate.net

In a related derivative, 1-[(4-bromophenyl)(morpholino)methyl]naphthalen-2-ol, the dihedral angle between the naphthalene system and the bromophenyl ring is 76.72(8)°. iucr.org This consistency across similar structures highlights a preferred low-energy conformational arrangement.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₂₁NO₂ |

| Molecular Weight | 319.39 |

| Crystal System | Monoclinic |

| Space Group | Cc |

| Unit Cell Dimensions | |

| a (Å) | 10.698 (2) |

| b (Å) | 19.052 (4) |

| c (Å) | 16.810 (3) |

| β (°) | 101.13 (3) |

| Volume (ų) | 3361.5 (12) |

| Z (Molecules per unit cell) | 8 |

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The molecular structure and crystal packing of 2-naphthol Mannich bases are significantly stabilized by a network of non-covalent interactions, with intramolecular hydrogen bonding being a dominant feature.

It is important to reiterate that in the target molecule, this compound, a similar intramolecular hydrogen bond between the 2-OH and the morpholino nitrogen at C4 would result in the formation of a five-membered ring. The geometry and energetics of this interaction would be substantially different from the six-membered ring observed in the C1-substituted analogs discussed here.

Intermolecular Interactions: While intramolecular forces define the molecular conformation, intermolecular interactions dictate how the molecules pack together in the crystal lattice. In the crystal structure of a related oxazine (B8389632) derivative, molecules are connected into inversion dimers by pairs of C—H⋯π interactions. iucr.org These dimers can be further linked by π–π stacking interactions between the naphthalene rings, leading to the formation of columns within the crystal. iucr.org In the case of 1-[(4-bromophenyl)(morpholino)methyl]naphthalen-2-ol, molecules are linked by pairs of C—H⋯O interactions, which form a ring motif described as R²₂(14). iucr.org These weaker interactions collectively contribute to the stability of the three-dimensional crystal structure.

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A Angle (°) |

|---|---|---|---|---|

| O2—H2A⋯N1 | 0.82 | 1.92 | 2.616 (2) | 142 |

| O3—H3A⋯N2 | 0.82 | 1.90 | 2.603 (3) | 143 |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying molecules of the size and complexity of 4-Morpholino-2-naphthol. mdpi.commdpi.com DFT methods are employed to investigate the electronic properties and predict the behavior of this compound with a high degree of reliability. researchgate.netekb.eg

Geometry Optimization and Electronic Structure Analysis

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. worldwidejournals.comnih.gov For this compound, this involves calculating the electronic energy at various atomic arrangements to find the minimum energy conformation. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the chemical reactivity of the molecule. A small HOMO-LUMO energy gap typically indicates high chemical reactivity and low kinetic stability. researchgate.net The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative DFT-Calculated Properties for a Naphthol Derivative

| Property | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.6 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |

Note: These values are representative for a substituted naphthol and are intended for illustrative purposes.

Simulation of Spectroscopic Properties (e.g., TD-DFT for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules and simulate their spectroscopic properties. mdpi.comresearchgate.net This method is particularly valuable for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. nih.govmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). iipseries.org

The simulated spectrum can be compared with experimental data to validate the computational model and to assign specific electronic transitions to the observed absorption bands. These transitions often involve the promotion of an electron from a π orbital to a π* anti-bonding orbital (π → π* transitions) within the naphthalene (B1677914) ring system. The presence of the morpholino and hydroxyl substituents can influence the energies of these transitions, leading to shifts in the absorption spectrum.

Table 2: Exemplary TD-DFT Results for Electronic Transitions in a Naphthol Derivative

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 340 | 0.45 | HOMO → LUMO |

| S0 → S2 | 295 | 0.21 | HOMO-1 → LUMO |

| S0 → S3 | 250 | 0.68 | HOMO → LUMO+1 |

Note: This data is hypothetical and serves to illustrate the output of a TD-DFT calculation.

Mechanistic Investigations through Computational Modeling

Computational modeling provides a virtual laboratory to investigate the intricate details of chemical reactions involving this compound. These studies can elucidate reaction pathways, identify transient intermediates, and determine the energetic feasibility of different chemical transformations.

Reaction Pathway Elucidation and Transition State Analysis

By mapping the potential energy surface of a reaction, computational methods can trace the most likely path from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for understanding the reaction mechanism and predicting its rate. For reactions involving this compound, such as electrophilic substitution on the naphthalene ring, computational analysis can reveal the preferred sites of attack and the nature of the intermediates formed.

Thermodynamics and Kinetics of Chemical Transformations

Computational chemistry allows for the calculation of key thermodynamic and kinetic parameters that govern chemical reactions. researchgate.netekb.eg The change in Gibbs free energy (ΔG) between reactants and products determines the spontaneity of a reaction, while the activation energy (Ea), derived from the energy of the transition state, is a key factor in determining the reaction rate. tubitak.gov.tr These calculations can be invaluable in predicting the outcome of reactions under different conditions and in designing more efficient synthetic routes.

Table 3: Hypothetical Thermodynamic and Kinetic Data for a Reaction of a Naphthol Derivative

| Parameter | Description | Illustrative Value (kcal/mol) |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | 25 |

| Enthalpy of Reaction (ΔH) | The net change in heat content. | -15 |

| Gibbs Free Energy of Reaction (ΔG) | The energy available to do useful work. | -12 |

Note: These values are for illustrative purposes to demonstrate the type of data obtained from computational studies.

Studies on Tautomerism and Isomerism

The structure of this compound allows for the existence of different tautomers and isomers, and computational methods are well-suited to study their relative stabilities and interconversion. researchgate.netnih.gov

Tautomers are isomers that readily interconvert, typically through the migration of a proton. In the case of this compound, keto-enol tautomerism is a possibility, where the proton from the hydroxyl group can migrate to the nitrogen atom of the morpholine (B109124) ring or to a carbon atom on the naphthalene ring, forming a keto-like structure. DFT calculations can be used to determine the relative energies of these tautomers. hepvs.ch The more stable tautomer is the one with the lower calculated energy, and the energy barrier for the interconversion can also be computed. beilstein-journals.org

In addition to tautomers, different conformational isomers may exist due to the rotation around single bonds, such as the bond connecting the morpholine ring to the naphthalene system. Computational studies can identify the most stable conformers and the energy barriers for rotation between them. This information is crucial for a complete understanding of the molecule's behavior in different environments.

Azo-Hydrazone Tautomerism in Naphthol Derivatives

Azo dyes derived from naphthols, including those synthesized from this compound, can exist in two tautomeric forms: the azo-enol form and the keto-hydrazone form. This phenomenon, known as azo-hydrazone tautomerism, is a critical determinant of the color, stability, and application of these dyes. mdpi.comunifr.ch The equilibrium between these two forms is influenced by a variety of factors, including the electronic nature of substituents, the solvent, and temperature. mdpi.comgoums.ac.ir

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic and structural aspects of this tautomerism. unifr.chrsc.org These calculations can predict the relative stabilities of the azo and hydrazone tautomers, providing insights into which form is likely to predominate under specific conditions. For many azo dyes derived from 2-naphthol (B1666908), the hydrazone form is found to be more stable due to the formation of a strong intramolecular hydrogen bond. acs.orgresearchgate.net Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are often used in conjunction with computational methods to confirm the tautomeric state in solution and in the solid state. rsc.orgresearchgate.net

A study on benzothiazolyl azo derivatives of 2-naphthol showed that while the hydrazone form was predominant in the solid state, the equilibrium in solution was only slightly shifted towards the hydrazone form. researchgate.net This highlights the importance of considering the physical state of the compound when studying tautomerism.

Influence of Substituents and Environment on Tautomeric Equilibria

The position of the azo-hydrazone equilibrium is highly sensitive to the electronic properties of substituents on the aromatic rings and the nature of the surrounding environment. mdpi.comgoums.ac.ir Electron-withdrawing groups and electron-donating groups can shift the equilibrium towards the hydrazone or azo form, respectively. mdpi.com For instance, in a study of phenylazonaphthol sulfonates, it was found that electron-withdrawing substituents generally have a small effect on the tautomerism, with the exception of sulfonic acid groups at certain positions. researchgate.net

The solvent plays a crucial role in determining the tautomeric preference. Polar solvents tend to favor the more polar hydrazone tautomer. goums.ac.irrsc.org This is attributed to the favorable electrostatic interactions between the polar solvent and the hydrazone form. rsc.org In a computational study of various azo and azomethine dyes, it was noted that the effect of the solvent on the tautomeric equilibrium is specific, and for compounds with strong intramolecular hydrogen bonds, the effect of proton acceptor solvents is limited. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for exploring the three-dimensional structure, dynamics, and interactions of molecules like this compound.

Conformational Analysis and Molecular Dynamics

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the flexibility of the morpholine ring and its orientation relative to the rigid naphthalene core are of interest. Computational methods such as DFT can be used to determine the preferred conformations (rotamers) and the energy barriers between them. researchgate.net

Computational Studies of Molecular Interactions

Computational methods are widely used to study the non-covalent interactions that govern the association of molecules in the solid state and in solution. For this compound, key interactions include hydrogen bonding and π-π stacking. The hydroxyl group of the naphthol moiety can act as a hydrogen bond donor, while the oxygen and nitrogen atoms of the morpholino group can act as hydrogen bond acceptors.

DFT calculations can be employed to investigate the strength and geometry of these hydrogen bonds. nih.gov A study on naphthol-aromatic ring complexes revealed that dispersion and electrostatic interactions contribute similarly to the stabilization of these complexes. rsc.org Furthermore, computational investigations of aminobenzylnaphthol compounds have highlighted the role of weak hydrogen bond interactions in their crystal structures. cnr.it

The naphthalene ring system allows for π-π stacking interactions with other aromatic molecules. A DFT study on the conformational changes in π-π stacking of naphthalene and naphthol systems has provided insights into the nature of these interactions. researchgate.net These computational approaches are crucial for understanding the supramolecular chemistry of this compound and its derivatives.

Investigation of Non-Linear Optical (NLO) Properties in Derivatives

Azo dyes, particularly those with a "push-pull" electronic structure, are of significant interest for their non-linear optical (NLO) properties. nih.gov These materials can alter the properties of light passing through them and have potential applications in optoelectronic devices. uobasrah.edu.iq The NLO response of a molecule is related to its hyperpolarizability, which can be calculated using quantum chemical methods.

Derivatives of this compound, when incorporated into azo dyes, can create push-pull systems. The morpholino group, being an electron donor, and a suitable electron-accepting group on the other side of the azo bridge can lead to a significant intramolecular charge transfer upon excitation, which is a key requirement for a high NLO response.

Theoretical studies, often using DFT, are employed to predict the NLO properties of new dye molecules. nih.govuobasrah.edu.iq These calculations can help in the rational design of chromophores with enhanced NLO activity. For example, a study on new azo compounds derived from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one investigated their NLO properties using quantum chemical descriptors and experimental techniques like Z-scan. uobasrah.edu.iq The search for new NLO materials has led to the investigation of various azo dyes, including those based on thiazole (B1198619) and other heterocyclic systems, with computational methods playing a vital role in screening and predicting their NLO performance. researchgate.net

Table 1: Investigated Theoretical and Computational Approaches for this compound and its Derivatives

| Approach | Focus of Study | Key Findings/Predictions | Relevant Techniques |

|---|---|---|---|

| Azo-Hydrazone Tautomerism | Equilibrium between azo-enol and keto-hydrazone forms | The hydrazone form is often more stable, especially in polar solvents. Substituents significantly influence the equilibrium. | DFT, NMR Spectroscopy |

| Conformational Analysis | Spatial arrangement of atoms and relative energies of conformers | Identification of the most stable conformations of the morpholine ring relative to the naphthalene core. | DFT, Molecular Mechanics |

| Molecular Dynamics | Dynamic behavior of the molecule in a solvent over time | Provides insights into solvation, molecular motion, and interactions with the environment. | MD Simulations |

| Molecular Interactions | Study of non-covalent forces like hydrogen bonding and π-π stacking | The hydroxyl group acts as a hydrogen bond donor, while the morpholino group can act as an acceptor. The naphthalene ring facilitates π-π stacking. | DFT, SAPT |

| NLO Properties | Prediction of non-linear optical response of derivatives | Azo dyes with a push-pull system (e.g., morpholino as a donor) are predicted to have significant NLO properties. | DFT, Z-scan |

Chemical Reactivity and Mechanistic Aspects

Electrophilic Aromatic Substitution Reactions

The naphthalene (B1677914) ring system in 4-morpholino-2-naphthol is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of both the hydroxyl and morpholino groups. These groups increase the electron density of the aromatic rings, making them more susceptible to attack by electrophiles. masterorganicchemistry.com The directing influence of these substituents plays a crucial role in determining the position of substitution.

The hydroxyl group is a strong activating group and an ortho-, para-director. Similarly, the nitrogen atom of the morpholino group, with its lone pair of electrons, also activates the ring and directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho and para to the hydroxyl group are C1, C3, and the position para to the morpholino group is C1. The position ortho to the morpholino group is C3. Therefore, electrophilic attack is most likely to occur at the C1 or C3 positions.

The general mechanism for electrophilic aromatic substitution involves the initial attack of an electrophile on the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. libretexts.org The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. The presence of the electron-donating hydroxyl and morpholino groups helps to stabilize the positive charge in the intermediate through resonance. The final step of the mechanism is the deprotonation of the intermediate by a weak base to restore the aromaticity of the ring system. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. mnstate.edu The specific conditions for these reactions, such as the choice of reagent and solvent, can influence the outcome and selectivity. For instance, in the sulfonation of naphthalene derivatives, the reaction temperature can affect the position of substitution. libretexts.org Similarly, the solvent can play a significant role in Friedel-Crafts acylation reactions. libretexts.org

It is important to note that while the hydroxyl and morpholino groups are activating, the reactivity can be modulated by the reaction conditions. For example, in strongly acidic media, the nitrogen of the morpholino group can be protonated, which would transform it into a deactivating, meta-directing group. libretexts.org This highlights the importance of controlling the reaction environment to achieve the desired substitution pattern.

Nucleophilic Addition and Condensation Reactions

The hydroxyl group and the morpholino moiety of this compound can participate in nucleophilic addition and condensation reactions. The lone pair of electrons on the nitrogen atom of the morpholine (B109124) ring makes it a nucleophilic center.

One notable reaction is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. In a broader sense, the Betti reaction, a modification of the Mannich condensation, utilizes 2-naphthol (B1666908), an aldehyde, and an amine to form 1-(α-aminobenzyl)-2-naphthol derivatives, known as Betti bases. nih.gov This reaction proceeds through the formation of an ortho-quinone methide intermediate from the reaction of the naphthol and aldehyde, which then undergoes a Michael addition with the amine. nih.gov Although this compound already possesses a morpholino group, the underlying principles of nucleophilic addition to an activated intermediate are relevant.

The hydroxyl group of this compound can act as a nucleophile, for instance, by attacking an electrophilic carbonyl carbon. openstax.org These reactions typically result in the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo elimination to form a double bond. openstax.org The reactivity in these additions is influenced by both electronic and steric factors. openstax.org

Furthermore, the morpholino group can influence the reactivity of the molecule in nucleophilic conjugate additions. While thiols are common nucleophiles in such reactions, amines can also participate in amino-yne reactions with activated alkynes. acs.org The presence of the morpholino group could facilitate such transformations under appropriate conditions.

The following table summarizes key aspects of nucleophilic reactions involving functionalities present in or related to this compound.

| Reaction Type | Reacting Group | Key Intermediate/Product | Relevant Concepts |

| Mannich/Betti Reaction | Naphthol, Aldehyde, Amine | ortho-Quinone Methide, Betti Base | Michael Addition nih.gov |

| Nucleophilic Addition to Carbonyls | Hydroxyl Group | Tetrahedral Alkoxide | Steric and Electronic Effects openstax.org |

| Nucleophilic Conjugate Addition | Amine (Morpholino) | Enolate/Enamine | Amino-yne Reactions acs.org |

Cyclization and Ring-Forming Reactions

The structural framework of this compound, featuring a reactive naphthalene core and functional groups capable of participating in intramolecular reactions, makes it a potential precursor for the synthesis of more complex heterocyclic systems. Cyclization reactions are fundamental in organic synthesis for constructing ring structures, and the principles governing these reactions are applicable to derivatives of this compound.

One important class of cyclization reactions involves electrophilic cyclization. For instance, arylalkynes can undergo electrophilic cyclization to form naphthalenes and naphthols under mild conditions using electrophiles like iodine (I₂) or iodine monochloride (ICl). nih.gov This methodology allows for the regioselective formation of substituted naphthalenes. nih.gov While this compound is already a naphthalene derivative, these principles could be applied to precursors of this compound or to further functionalize the molecule.

Donor-acceptor (DA) cyclopropanes are versatile building blocks in organic synthesis that can undergo various ring-forming reactions. msu.ru For example, Lewis acid-induced cyclodimerization of certain DA cyclopropanes can lead to the formation of polycyclic compounds, including naphthalenes. msu.ru This proceeds through a Friedel-Crafts type reaction mechanism. The morpholino group is listed as an electron-donating group (EDG) that can participate in such transformations. msu.ru

The formation of morpholine rings themselves can be achieved through cascade reactions. For example, the reaction of a tosyl-oxazetidine with α-formyl carboxylates, catalyzed by a base, can yield morpholine hemiaminals through a ring-opening and subsequent ring-closing sequence. acs.org This highlights a synthetic route to substituted morpholines, a class of compounds to which this compound belongs.

Baldwin's rules for ring closure provide a framework for predicting the feasibility of various cyclization reactions based on the geometry of the transition state. libretexts.org These rules classify cyclizations as "exo" or "endo" and as "tet," "trig," or "dig" depending on the hybridization of the electrophilic carbon. For example, 5- and 6-membered ring closures are generally favored. These rules are crucial for designing synthetic routes that involve intramolecular cyclizations.

The following table summarizes different strategies for ring-forming reactions relevant to the synthesis of complex molecules from precursors related to this compound.

| Cyclization Strategy | Key Reactants | Key Intermediates | Governing Principles |

| Electrophilic Cyclization | Arylalkynes | Iodinated Naphthalenes | Regioselectivity, Mild Conditions nih.gov |

| DA Cyclopropane Annulation | DA Cyclopropanes, Arenes | Zwitterionic Intermediates | Friedel-Crafts Alkylation msu.ru |

| Cascade Ring Formation | Oxazetidines, α-Formyl Esters | Morpholine Hemiaminals | Base Catalysis, Diastereoselectivity acs.org |

| Intramolecular Cyclization | Acyclic Precursors | Cyclic Transition States | Baldwin's Rules libretexts.org |

Tautomeric Equilibrium Dynamics and Proton Transfer Processes

Tautomerism, the process of proton transfer between two atoms within the same molecule, is a key aspect of the chemistry of this compound. nih.gov The presence of the hydroxyl group on the naphthalene ring allows for the existence of keto-enol tautomerism. In the case of 2-naphthol derivatives, the equilibrium between the enol form (hydroxyl) and the keto form (carbonyl) can be influenced by various factors, including substituents and the solvent environment.

For azo dyes derived from 2-naphthol, such as Sudan I, an intramolecular hydrogen bond often exists, which influences the tautomeric state. ruc.dk In such systems, the tautomeric equilibrium can be shifted by structural modifications or external stimuli. ruc.dk While this compound is not an azo dye, the principles of intramolecular hydrogen bonding and its effect on tautomerism are relevant.

The dynamics of proton transfer can be studied using techniques like ultrafast spectroscopy. In some systems, excited-state intramolecular proton transfer (ESIPT) can occur, where a proton is transferred in the electronically excited state. researchgate.netntu.edu.tw This process is often extremely fast and can lead to the formation of a transient tautomeric species with different photophysical properties. ntu.edu.tw The solvent can play a crucial role in these dynamics, sometimes even inducing a barrier to proton transfer. ntu.edu.tw

Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, are powerful tools for investigating tautomeric equilibria. nih.gov These studies can help to determine the relative stabilities of different tautomers and the factors that control the equilibrium position. For example, the inclusion of explicit solvent molecules in calculations can be crucial for accurately reproducing experimental observations, especially when strong intermolecular hydrogen bonds are involved. nih.gov

The protonation state of different functional groups can also significantly affect the tautomeric equilibrium. For instance, the protonation of a pyridine (B92270) nitrogen in a related system shifts the intramolecular proton transfer equilibrium. nih.gov In this compound, the basicity of the morpholino nitrogen means that its protonation state could influence the tautomeric equilibrium of the naphthol ring, especially in acidic conditions.

| Phenomenon | Key Factors | Experimental Techniques | Computational Approaches |

| Keto-Enol Tautomerism | Substituents, Solvent, Hydrogen Bonding | NMR Spectroscopy, UV-Vis Spectroscopy nih.govruc.dk | DFT Calculations, Continuum and Explicit Solvent Models nih.gov |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Molecular Structure, Solvent Polarity | Ultrafast Spectroscopy researchgate.netntu.edu.tw | Quantum-Chemical Calculations researchgate.net |

| Protonation Effects | Acidity/Basicity of Functional Groups | pH-dependent Spectroscopy | QM/MM Simulations nih.gov |

Influence of Catalysis on Reaction Pathways

Catalysis plays a pivotal role in directing the outcome of chemical reactions involving this compound by providing alternative reaction pathways with lower activation energies. libretexts.org Catalysts can be broadly classified as homogeneous, heterogeneous, or enzymatic, and they can influence the rate, selectivity, and efficiency of a reaction without being consumed in the process. libretexts.org

In the context of reactions relevant to this compound, various types of catalysis are significant. For instance, in electrophilic aromatic substitution reactions, Lewis acids or Brønsted acids are often used to generate the electrophile. libretexts.org The choice of catalyst can impact the regioselectivity of the substitution.

For nucleophilic addition and condensation reactions, both acid and base catalysis are common. For example, the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group, can be catalyzed by bases like magnesium hydroxide (B78521) generated in situ. researchgate.net Lewis acids, such as tin(IV) chloride, are employed in the cyclodimerization of donor-acceptor cyclopropanes to form naphthalenes. msu.ru

Transition metal catalysis is also highly relevant. Gold catalysts, for example, are known to activate carbon-carbon triple bonds towards nucleophilic attack. nih.gov Photoredox catalysis using transition metal complexes like those of ruthenium or iridium has emerged as a powerful tool for initiating single-electron transfer (SET) processes. acs.orgnih.gov These catalysts can be used to generate radical intermediates under mild conditions, enabling a wide range of transformations, including reductive cyclizations. nih.gov

The following table provides an overview of different types of catalysis and their potential applications in reactions involving this compound or related structures.

| Type of Catalysis | Catalyst Examples | Application | Mechanism |

| Acid/Base Catalysis | Lewis Acids (e.g., SnCl₄), Brønsted Acids, Bases (e.g., Mg(OH)₂) | Electrophilic Aromatic Substitution, Condensation Reactions, Cyclizations | Generation of Electrophiles, Activation of Nucleophiles/Electrophiles libretexts.orgmsu.ruresearchgate.net |

| Transition Metal Catalysis | Gold Complexes, Copper Catalysts | Addition to Alkynes, Hydrogenolysis | Activation of π-systems, C-O Bond Cleavage nih.govrsc.org |

| Photoredox Catalysis | Ruthenium/Iridium Polypyridyl Complexes | Reductive Cyclizations, Radical Reactions | Single-Electron Transfer (SET) acs.orgnih.gov |

Advanced Research Applications and Methodological Contributions

Role as Precursors in Complex Molecule Synthesis

4-Morpholino-2-naphthol is a key starting material in the synthesis of a variety of complex organic molecules. Its electron-rich naphthalene (B1677914) core, combined with the nucleophilic hydroxyl group and the morpholine (B109124) substituent, provides multiple reactive sites for constructing intricate molecular architectures. nih.govresearchgate.net This versatility has been exploited in the creation of diverse heterocyclic systems and specialized colorants. nih.govfardapaper.irchemicalbook.com

The structural framework of this compound is ideally suited for the synthesis of fused heterocyclic compounds, which are prominent in materials science and medicinal chemistry.

Naphthopyrans : Naphthopyrans, a class of photochromic compounds, are frequently synthesized from naphthol precursors. nih.govresearchgate.net The most common and robust method involves the acid-catalyzed condensation of a naphthol with a propargyl alcohol. nih.govresearchgate.net This reaction typically proceeds through the in-situ generation of a naphthyl propargyl ether, which then undergoes a Claisen rearrangement and subsequent cyclization to form the naphthopyran ring system. nih.gov While many inexpensive 1-naphthols and 2-naphthols are commercially available for these syntheses, the principles are broadly applicable to substituted naphthols like this compound to create functionally diverse photochromic molecules. nih.govresearchgate.netbohrium.com

Oxazines : Naphthol derivatives are crucial for synthesizing naphthoxazines, a class of heterocyclic compounds with a range of biological activities. umpr.ac.id One-pot multicomponent reactions involving a naphthol (such as 2-naphthol), an aldehyde, and a primary amine are an efficient route to produce naphtho[1,2-e] nih.govnih.govoxazine (B8389632) derivatives. nih.gov Another synthetic strategy involves the reaction of nitrosonaphthols with acetylenic esters in the presence of phosphine (B1218219) derivatives, which yields 1,4-oxazine structures through an intramolecular Wittig reaction. arkat-usa.org The presence of a morpholino group, as in this compound, can be incorporated to produce morpholino-substituted naphthoxazines, which have been studied for their biological potential. umpr.ac.id

Quinolines : The synthesis of quinolines, another important heterocyclic scaffold, can be achieved through various methods, often involving domino reactions of specific precursors like Morita–Baylis–Hillman acetates with active methylene (B1212753) compounds. nih.gov While direct synthesis from naphthols is less common, the functional groups on derivatives of this compound could potentially be modified to participate in cyclization reactions that form quinoline (B57606) structures. nih.govnih.gov Multicomponent reactions represent a versatile strategy for building diverse quinoline scaffolds. rsc.org

This compound is a particularly valuable coupling component in the synthesis of azo dyes and pigments, a major class of industrial colorants. researchgate.net The standard synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich substrate like this compound. unb.cacuhk.edu.hk

The presence of the morpholino group significantly influences the properties of the resulting dyes. Azo dyes derived from this compound exist predominantly in the ketohydrazone tautomeric form. hud.ac.uk These dyes have been the subject of fundamental studies due to their unique spectroscopic characteristics. hud.ac.uk The general reaction scheme is outlined below:

Table 1: General Synthesis of Azo Dyes from this compound

| Step | Process | Description |

|---|---|---|

| 1 | Diazotization | An aromatic amine (Ar-NH₂) is treated with a source of nitrous acid (e.g., NaNO₂ in acid) at low temperatures (0–5 °C) to form a diazonium salt (Ar-N₂⁺). cuhk.edu.hk |

These synthetic dyes are not only important for coloration but also serve as model compounds for investigating fundamental chemical phenomena. Pigment lakes, which are formed by precipitating the dye with a metal salt, have also been prepared from these precursors for further study. researchgate.netmdpi.com

Development of Novel Reagents and Ligands for Catalysis Research

The naphthol scaffold is a privileged structure in the design of ligands for transition-metal catalysis. researchgate.net The hydroxyl group and the aromatic rings provide effective coordination sites for metal ions. Derivatives of 2-naphthol (B1666908), including binaphthol-based structures, have been successfully employed in creating chiral environments for asymmetric catalysis. mdpi.comnih.gov

While specific research on this compound as a ligand is not extensively detailed in the provided sources, its structural motifs suggest potential applications. The nitrogen atom of the morpholine ring and the oxygen of the hydroxyl group can act as a bidentate ligand system. Such N,O-ligands are valuable in coordination chemistry and catalysis. researchgate.net The development of catalysts for reactions like C-H functionalization often relies on chiral ligands, and naphthol derivatives are frequently used to construct these complex molecular tools. researchgate.netmdpi.com The synthesis of novel N- and S-derivatives of 2-naphthol has been explored to create promising ligands for binuclear copper complexes, indicating a broad interest in modifying the basic naphthol structure for catalytic applications. researchgate.net

Fundamental Studies of Structure-Property Relationships in Derived Compounds

Compounds derived from this compound, particularly azo dyes, are excellent subjects for studying the relationship between molecular structure and photophysical properties. The interplay between the electron-donating morpholino group, the naphthalene system, and the azo-hydrazone linkage gives rise to interesting and significant spectroscopic phenomena. hud.ac.uk

Azo dyes synthesized from this compound exhibit remarkable hyperchromism, meaning they show a significant increase in the intensity of light absorption (molar absorptivity) compared to structurally similar dyes that lack the morpholino substituent, such as Sudan I. hud.ac.uk This effect is attributed to the electronic influence of the 4-morpholino group on the chromophore. hud.ac.uk

Hyperchromism : A series of ketohydrazone dyes prepared from this compound and various anilines demonstrated this strong hyperchromic effect. hud.ac.uk

Protonation Effects : Upon protonation, these dyes exhibit both a bathochromic shift (a shift to longer wavelengths, also known as a red shift) and a further hyperchromic shift, resulting in vibrant purple-colored species. hud.ac.uk

Hypsochromism, a shift of the absorption maximum to a shorter wavelength (a blue shift), can also be observed in related systems depending on the solvent and substituents, though hyperchromism is the dominant feature noted for this compound derivatives.

Table 2: Spectroscopic Data for a Representative Dye Derived from this compound

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Observation |

|---|---|---|---|---|

| Phenylazo-4-morpholino-2-naphthol | Dichloromethane | 491 | ~40,000 | Strong hyperchromism compared to analogues without the morpholino group. hud.ac.uk |

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov This effect arises from differential stabilization of the ground and excited electronic states of the dye molecule by the solvent. Azo dyes and naphthol derivatives are frequently studied for their solvatochromic properties. researchgate.netmdpi.com

The significant charge redistribution that occurs upon photoexcitation in donor-acceptor systems makes them sensitive to the surrounding solvent environment. mdpi.com Azo dyes derived from 2-naphthol have been shown to exhibit solvatochromism, where their UV-Visible absorption spectra shift depending on the solvent used. researchgate.net This property makes them useful as probes for studying the polarity of microenvironments. mdpi.com While specific solvatochromism studies on this compound derivatives were not detailed in the search results, the general principles apply to this class of compounds due to their inherent polarity and extended π-system, which are characteristic features of solvatochromic dyes. nih.govmdpi.com

Materials Science Research

Research into the specific material properties of this compound is an emerging field. While extensive data on its photochromic and dielectric characteristics are not widely documented, studies on structurally similar compounds provide valuable insights into the potential properties of the morpholino-naphthol scaffold.

Photochromic Materials

Dielectric Properties

Dielectric materials are electrical insulators that can be polarized by an applied electric field. They are essential components in capacitors and other electronic devices. Direct measurement of the dielectric properties of this compound is not extensively reported. However, research on a structurally related Betti base, 1-[Morpholino(phenyl)methyl]-2-naphthol , provides the closest available data for a compound containing both morpholine and 2-naphthol units. iucr.org

In a study of 1-[Morpholino(phenyl)methyl]-2-naphthol, the dielectric constant was measured across a wide temperature range. The investigation found that the dielectric constant varied smoothly from 3.6 to 5.3 as the temperature increased from 80 K to 430 K, with no dielectric anomaly observed below its melting point of 443 K. iucr.org This suggests stable dielectric behavior over this temperature range.

| Property | Value | Conditions |

|---|---|---|

| Dielectric Constant | 3.6 - 5.3 | Temperature: 80 K to 430 K |

| Dielectric Anomaly | Not observed | Below melting point (443 K) |

It is crucial to note that while this data pertains to a molecule containing the same core components, the addition of a phenylmethyl group at the 1-position distinguishes it from this compound, and its dielectric properties may differ accordingly.

Green Chemistry Methodologies Utilizing this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific methodologies that utilize this compound as a catalyst or reactant in green synthesis are not prominently featured in current literature, significant research has been directed towards the green synthesis of the broader class of aminoalkyl naphthols to which it belongs. These methods emphasize principles like atom economy, use of recyclable catalysts, and avoidance of hazardous solvents. researchgate.net

One-pot, multi-component reactions are a hallmark of green synthesis, offering efficiency by reducing the number of steps and minimizing waste. An eco-friendly protocol for synthesizing 1-(α-aminoalkyl)-2-naphthol derivatives involves a one-pot, three-component reaction of 2-naphthol, an aldehyde, and an amine (like morpholine) using a recyclable, solid-phase catalyst such as Amberlite IRA-400 Cl resin. bohrium.com This approach offers high yields under mild and clean reaction conditions.

Another key green methodology is the development of solvent-free reactions. The synthesis of related aminoalkyl naphthols has been achieved through solvent-free condensation reactions, which significantly reduce environmental impact by eliminating volatile organic compounds (VOCs). nih.govresearchgate.net For instance, the one-pot synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol is conducted by heating 2-naphthol, 4-bromobenzaldehyde, and morpholine without any solvent, simplifying the procedure and reducing waste. nih.gov

| Methodology | Key Green Principles | Example Reaction Components | Reference |

|---|---|---|---|

| One-Pot, Three-Component Synthesis | High atom economy, process simplification, recyclable catalyst | 2-naphthol, aromatic aldehydes, morpholine (using Amberlite IRA-400 Cl) | bohrium.com |

| Solvent-Free Condensation | Elimination of hazardous solvents, reduced waste | 2-naphthol, 4-bromobenzaldehyde, morpholine (neat reaction) | nih.gov |

These methodologies underscore a commitment to developing environmentally benign pathways for producing morpholino-naphthol compounds and their derivatives, aligning with the core tenets of sustainable chemistry. fardapaper.ir

Future Perspectives in 4 Morpholino 2 Naphthol Research

Emerging Synthetic Strategies for Advanced Architectures

The development of novel and efficient synthetic routes is paramount for accessing advanced molecular architectures based on the 4-morpholino-2-naphthol scaffold. While traditional methods like the Betti and Mannich reactions provide a foundational approach, future strategies are expected to focus on enhancing complexity, diversity, and stereochemical control.

Future synthetic endeavors will likely explore:

Asymmetric Synthesis: The development of catalytic asymmetric methods to introduce chirality into the this compound framework will be a significant area of focus. This could involve the use of chiral catalysts in multicomponent reactions to afford enantioenriched products, which is crucial for applications in medicinal chemistry.

Late-Stage Functionalization: Techniques that allow for the selective modification of the this compound core at a late stage in the synthetic sequence are highly desirable. This would enable the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. Methods such as C-H activation could be employed to introduce various substituents onto the naphthalene (B1677914) ring system.

Flow Chemistry: The use of continuous flow technologies can offer significant advantages in terms of reaction efficiency, safety, and scalability for the synthesis of this compound derivatives. Flow chemistry can enable precise control over reaction parameters, leading to higher yields and purities.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis opens up new avenues for novel bond formations and functionalizations under mild reaction conditions. This could be employed to forge new carbon-carbon or carbon-heteroatom bonds on the this compound scaffold, leading to previously inaccessible molecular architectures.

Advanced Spectroscopic Probes for Dynamic Processes

The inherent fluorescence of the naphthalene moiety, coupled with the electron-donating nature of the morpholine (B109124) group, makes the this compound scaffold a promising candidate for the development of advanced spectroscopic probes. Future research is anticipated to leverage these properties to design sensors for various dynamic biological and chemical processes.

Potential applications include:

Fluorescent Chemosensors: Derivatives of this compound could be designed to act as selective chemosensors for metal ions or anions. The binding of a target analyte would induce a change in the fluorescence properties of the molecule, allowing for its detection and quantification. The morpholine and hydroxyl groups can act as binding sites, and modifications to the naphthalene ring can tune the sensor's selectivity and sensitivity.

Probes for Biological Imaging: The morpholine moiety is known to be a lysosome-targeting group in fluorescent probes. dovepress.comfiveable.me This suggests that this compound derivatives could be developed as probes for imaging dynamic processes within lysosomes, which are crucial organelles involved in cellular degradation and signaling pathways.

Environmentally Sensitive Probes: The fluorescence of naphthalene derivatives is often sensitive to the polarity of their microenvironment. This property could be exploited to develop probes that report on changes in the local environment, such as in lipid membranes or protein binding pockets.

Refined Computational Models and Predictive Capabilities

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound, refined computational models can provide valuable insights into its structure, reactivity, and potential applications.

Future computational studies may focus on:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to accurately predict the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. nih.govnih.gov This information can aid in the design of new molecules with tailored properties, such as specific absorption and emission wavelengths for spectroscopic probes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the structural features of this compound derivatives and their biological activity or other properties. nih.govcambridgemedchemconsulting.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound derivatives interact with their environment, such as a biological target or a material matrix. dovepress.comnih.gov This can be particularly useful in understanding the mechanism of action of bioactive compounds or the performance of functional materials.

| Computational Method | Predicted Properties | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, spectroscopic properties, reactivity indices | Design of fluorescent probes with specific optical properties |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity | Prediction of the therapeutic potential of new derivatives |

| Molecular Dynamics (MD) Simulations | Binding modes, conformational changes, diffusion | Understanding drug-target interactions, material stability |